molecular formula C24H35ClN2O2 B2490565 N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride CAS No. 1052411-39-8

N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride

Cat. No.: B2490565
CAS No.: 1052411-39-8
M. Wt: 419.01
InChI Key: VTPZQGQQOALCKY-UHFFFAOYSA-N
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Description

N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride is a synthetic small molecule characterized by a unique structural framework combining an adamantane core, a phenyl substituent, and a morpholine-ethyl-acetamide side chain. The morpholine ring improves solubility, while the acetamide linker allows for hydrogen bonding interactions. As a hydrochloride salt, it exhibits enhanced aqueous solubility compared to its free base form.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-2-(3-phenyl-1-adamantyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O2.ClH/c27-22(25-6-7-26-8-10-28-11-9-26)17-23-13-19-12-20(14-23)16-24(15-19,18-23)21-4-2-1-3-5-21;/h1-5,19-20H,6-18H2,(H,25,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTPZQGQQOALCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC(=O)CC23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H35ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include the following steps:

    Formation of the Morpholine Intermediate: This involves the reaction of ethylene oxide with morpholine under controlled conditions to form 2-(Morpholin-4-yl)ethanol.

    Synthesis of the Phenyladamantane Intermediate: This step involves the Friedel-Crafts alkylation of adamantane with benzene in the presence of a Lewis acid catalyst to form 3-phenyladamantane.

    Coupling Reaction: The final step involves the coupling of the morpholine and phenyladamantane intermediates with acetamide under specific reaction conditions to form the target compound. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups in the molecule are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride serves as a reagent in organic synthesis. It is utilized as a building block for creating more complex molecules, facilitating advancements in synthetic chemistry.

Biology

Research indicates potential biological activities of this compound, including:

  • Antiviral Properties : Investigations into its efficacy against various viral pathogens.
  • Antibacterial Activity : Studies suggest it may inhibit bacterial growth, particularly against strains like Staphylococcus aureus.
  • Anticancer Potential : Preliminary research shows promise in inhibiting cancer cell proliferation, particularly in colon cancer cell lines.

Medicine

The compound is explored for therapeutic applications, including:

  • Development of new drugs targeting specific diseases.
  • Potential use in pain management or neurological disorders due to its interaction with neurotransmitter systems.

Antimicrobial Evaluation

A study on related compounds highlighted significant antimicrobial properties against various pathogens. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Cytotoxicity Assays

Research evaluated cytotoxic effects on Jurkat T cells and HT29 cells, indicating that structural features like electron-donating groups significantly enhance cytotoxicity.

Mechanism of Action

The mechanism of action of N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholine and Acetamide Motifs

(a) 2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide
  • Structure : Contains a 2-oxomorpholin-3-yl group and a 4-isopropylphenyl acetamide substituent.
  • Synthesis : Prepared via acetylation of a morpholine precursor using acetyl chloride and Na₂CO₃ in CH₂Cl₂, yielding 58% after recrystallization .
  • Key Differences : Lacks the adamantane core and hydrochloride salt. The isopropylphenyl group may reduce lipophilicity compared to the phenyladamantane moiety in the target compound.
  • Analytical Data : ESI/APCI(+) MS: m/z 347 (M+H); ¹H NMR shows aromatic protons at δ 7.39 and 7.16, distinct from adamantane’s aliphatic signals .
(b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
  • Structure : Features a thiazole ring and 2-chlorophenyl group attached to the acetamide-morpholine backbone.
  • Purity : 95% (CAS# 338749-93-2) .
  • The chlorine atom may enhance electrophilic reactivity compared to the phenyladamantane group .

Adamantane-Containing Analogues

No direct adamantane-bearing analogues are cited in the evidence. However, adamantane derivatives are known for their metabolic stability and applications in antiviral and neurodegenerative therapies.

Dichlorophenyl and Pyrazolyl Derivatives

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
  • Structure : Combines dichlorophenyl and pyrazolyl groups with an acetamide linker.
  • Crystal Structure : Exhibits three conformers with dihedral angles between dichlorophenyl and pyrazolyl rings (54.8°–77.5°), highlighting conformational flexibility. Hydrogen bonding forms R₂²(10) dimers .
  • Unlike the target compound, this molecule lacks morpholine and adamantane, reducing solubility and rigidity .

Sulfamoyl and Tetrahydrofuran Derivatives

(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide
  • Structure : Includes a sulfamoyl group and tetrahydrofuran ring.
  • Synthesis : Synthesized via N-acetylation with 57% yield, purified by recrystallization .
  • Key Differences : The sulfamoyl group introduces hydrogen-bonding capacity, while the tetrahydrofuran ring enhances oxygen-based solubility. Lacks the adamantane and morpholine features of the target compound .

Comparative Analysis Table

Compound Key Structural Features Synthetic Yield Notable Properties
Target Compound Adamantane, morpholine-ethyl, hydrochloride salt Not reported High lipophilicity (adamantane), enhanced solubility (salt form)
2-(4-Acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide 2-Oxomorpholinyl, acetyl, isopropylphenyl 58% Moderate solubility (MeOH/CH₂Cl₂ gradient)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole, chlorophenyl, morpholine Not reported 95% purity, potential π-π interactions
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Dichlorophenyl, pyrazolyl Not reported Conformational flexibility, R₂²(10) dimers
(S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)acetamide Sulfamoyl, tetrahydrofuran 57% Hydrogen-bonding capacity, recrystallized

Discussion of Structural and Functional Implications

  • Adamantane vs.
  • Morpholine vs. Pyrazolyl/Tetrahydrofuran : Morpholine improves solubility and metabolic stability, whereas pyrazolyl and tetrahydrofuran groups offer coordination or hydrogen-bonding versatility.
  • Hydrochloride Salt : The salt form of the target compound likely increases bioavailability compared to neutral analogues like the dichlorophenyl derivative .

Biological Activity

N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride is a compound that has garnered attention for its potential therapeutic applications, particularly in the context of neurological disorders and pain management. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C18H26ClN3O2
  • Molecular Weight : 357.87 g/mol

The presence of the morpholine ring and the phenyladamantane moiety contributes to its unique pharmacological profile.

Research indicates that this compound exhibits biological activity primarily through interactions with specific receptors in the central nervous system:

  • Sigma-1 Receptor Modulation : The compound acts as an antagonist at sigma-1 receptors, which are implicated in pain modulation and neuroprotection. Studies have shown that its anti-hyperalgesic effects may be mediated through sigma-1 receptor pathways .
  • Histamine H3 Receptor Affinity : Similar compounds have demonstrated affinity for histamine H3 receptors, suggesting potential applications in sleep disorders and cognitive enhancement .

Anti-Hyperalgesic Effects

A significant study evaluated the anti-hyperalgesic effects of a related compound, N-(2-morpholin-4-yl-ethyl)-2-(1-naphthyloxy)acetamide (NMIN), in a chronic constriction injury model. The study compared its efficacy against established treatments like Gabapentin:

CompoundDose (mg/kg)Efficacy
NMIN31.6Moderate
BD-10635.6High
Gabapentin100High

Results indicated that while NMIN exhibited anti-hyperalgesic effects comparable to BD-1063, it was less effective than Gabapentin, highlighting its potential but also its limitations .

Pharmacokinetics

Pharmacokinetic studies have shown favorable profiles for compounds similar to this compound, including adequate oral bioavailability and manageable elimination half-lives in animal models .

Case Studies and Clinical Relevance

Clinical relevance is underscored by ongoing research into the compound's effects on sleep disorders and pain management. For instance, a study involving rats indicated that compounds targeting H3 receptors could promote wakefulness without significantly affecting locomotor activity, suggesting a therapeutic window for treating sleep-related issues .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride, and how do reaction conditions impact yield?

  • Methodology :

  • Step 1 : React adamantane-phenyl intermediates with morpholine-derived ethylamine under anhydrous conditions (e.g., dichloromethane or tetrahydrofuran as solvents).
  • Step 2 : Use acetyl chloride or similar acylating agents to form the acetamide bond, with Na₂CO₃ as a base to neutralize HCl byproducts .
  • Step 3 : Optimize reaction time (e.g., overnight stirring at room temperature) and stoichiometric ratios (e.g., 1:1.5 molar ratio of substrate to acylating agent) to maximize yield .
  • Purification : Employ silica gel chromatography with gradient elution (e.g., 0–8% MeOH in CH₂Cl₂) followed by recrystallization (e.g., ethyl acetate) to isolate high-purity product .

Q. Which spectroscopic and analytical techniques are critical for verifying the structural identity of this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign peaks for morpholine (δ ~3.5–3.7 ppm for N-CH₂), adamantane (δ ~1.2–2.2 ppm for bridgehead protons), and acetamide (δ ~2.1–2.3 ppm for acetyl groups). Compare with reference spectra for adamantane derivatives .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI/APCI(+) for [M+H]⁺ and [M+Na]⁺) and fragmentation patterns to validate molecular weight .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O bonds) to confirm stereochemistry .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be systematically addressed?

  • Methodological Approach :

  • Purity Validation : Re-analyze disputed batches via HPLC or LC-MS to detect impurities (e.g., unreacted intermediates or degradation products) that may skew bioactivity results .
  • Assay Standardization : Replicate assays under controlled conditions (e.g., pH, temperature, cell line viability) to isolate variables. For example, use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm target specificity .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends linked to synthetic protocols or assay methodologies .

Q. What computational strategies can optimize the synthesis of morpholine-containing acetamide derivatives?

  • Advanced Techniques :

  • Reaction Path Search : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for key steps (e.g., acylation or cyclization) .
  • Machine Learning : Train models on historical reaction data (e.g., solvent polarity, catalyst efficiency) to predict optimal conditions (e.g., solvent selection, temperature) for yield improvement .
  • In Silico Screening : Simulate interactions between intermediates and reagents to preempt side reactions (e.g., hydrolysis of morpholine under acidic conditions) .

Q. What experimental design principles are recommended for studying this compound’s degradation under physiological conditions?

  • Protocol Design :

  • Stress Testing : Expose the compound to accelerated degradation conditions (e.g., pH 1–13 buffers, UV light) and monitor stability via HPLC-MS to identify labile functional groups (e.g., acetamide or morpholine moieties) .
  • Metabolite Profiling : Use hepatic microsome assays or in vivo models to trace metabolic pathways (e.g., cytochrome P450-mediated oxidation) and characterize major metabolites .
  • Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf-life under storage conditions from high-temperature degradation data .

Data Contradiction Analysis

Q. How should researchers interpret conflicting NMR data for morpholine-adamantane acetamide derivatives?

  • Resolution Strategy :

  • Solvent Effects : Re-record spectra in standardized solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts (e.g., δ variation in NH protons) .
  • Dynamic Processes : Investigate conformational flexibility (e.g., chair-flipping in morpholine) via variable-temperature NMR to detect averaged signals .
  • Cross-Validation : Compare with X-ray crystallography data to resolve ambiguities in proton assignments (e.g., overlapping adamantane and phenyl signals) .

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